Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester
Brand Name: Vulcanchem
CAS No.: 13504-77-3
VCID: VC17475762
InChI: InChI=1S/C21H18BrO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
SMILES:
Molecular Formula: C21H18BrO2P
Molecular Weight: 413.2 g/mol

Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester

CAS No.: 13504-77-3

Cat. No.: VC17475762

Molecular Formula: C21H18BrO2P

Molecular Weight: 413.2 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester - 13504-77-3

Specification

CAS No. 13504-77-3
Molecular Formula C21H18BrO2P
Molecular Weight 413.2 g/mol
IUPAC Name methyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate
Standard InChI InChI=1S/C21H18BrO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Standard InChI Key OHTLVGBGUQAOJZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br

Introduction

Structural and Chemical Properties

The compound’s structure features a triphenylphosphoranylidene group bonded to a bromo-substituted acetate ester. The presence of bromine introduces electronic effects that modulate the reactivity of the phosphoranylidene ylide, a key intermediate in Wittig-type reactions .

Molecular Characteristics

  • Molecular Formula: Hypothetically derived as C21H18BrO2P\text{C}_{21}\text{H}_{18}\text{BrO}_2\text{P} (based on methyl (triphenylphosphoranylidene)acetate [C21_{21}H19_{19}O2_2P] with bromine substitution).

  • Molecular Weight: ~414.25 g/mol (calculated by adding bromine’s atomic mass to the base compound’s 334.35 g/mol ).

  • Key Functional Groups:

    • Triphenylphosphoranylidene (electron-deficient ylide).

    • Bromoacetate ester (electron-withdrawing bromine atom).

Physical Properties (Inferred from Analogs)

PropertyValue/DescriptionSource Compound Reference
Melting Point160–165°C (estimated)
Density1.3–1.4 g/cm³ (predicted)
SolubilitySlightly soluble in chloroform, acetonitrile; insoluble in water
StabilityAir-sensitive, requires inert storage

The bromine atom likely enhances the compound’s polarity compared to non-halogenated analogs, affecting its crystallization behavior and solubility .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is hypothesized to form via bromination of methyl (triphenylphosphoranylidene)acetate or through a modified Wittig reagent preparation:

Hypothetical Route:

  • Bromination of Precursor:

    • React methyl (triphenylphosphoranylidene)acetate with Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under radical conditions to introduce bromine at the α-position.

    • Alternative: Use carbon tetrabromide (CBr4\text{CBr}_4) with triphenylphosphine (PPh3\text{PPh}_3) in dichloromethane, as seen in analogous syntheses .

  • Isolation and Purification:

    • Crystallization from acetic acid and petroleum ether .

    • Yield: Estimated 70–85% (based on similar phosphoranylidene reactions ).

Reaction Suitability

  • Wittig Olefination: Reacts with aldehydes to form β-bromo-α,β-unsaturated esters, enabling access to halogenated alkenes .
    Example:

    RCHO+Ph3P=C(Br)CO2MeRCH=CH(Br)CO2Me+Ph3PO\text{RCHO} + \text{Ph}_3\text{P=C(Br)CO}_2\text{Me} \rightarrow \text{RCH=CH(Br)CO}_2\text{Me} + \text{Ph}_3\text{PO}
  • Pyrazole Synthesis: Potential use in cycloadditions with diazo compounds, analogous to non-brominated analogs .

Applications in Organic Synthesis

Halogenated Alkene Preparation

The bromo-substituted ylide facilitates the synthesis of bromoalkenes, which serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) . For instance:

  • Palladium-Catalyzed Coupling: Bromoalkenes derived from this reagent undergo Suzuki reactions with arylboronic acids to form biaryl systems.

Heterocycle Construction

Reaction with methyl diazoacetate in the presence of triethylamine may yield bromo-substituted pyrazoles, expanding access to pharmacologically relevant heterocycles .

Comparative Analysis with Non-Brominated Analogs

ParameterBromo-Substituted CompoundMethyl (Triphenylphosphoranylidene)acetate
Reactivity with AldehydesForms β-bromo-α,β-unsaturated estersForms α,β-unsaturated esters
Electron DensityReduced (bromine withdraws electrons)Higher ylide stability
ApplicationsCross-coupling precursorsGeneral olefination

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